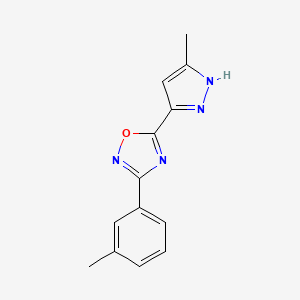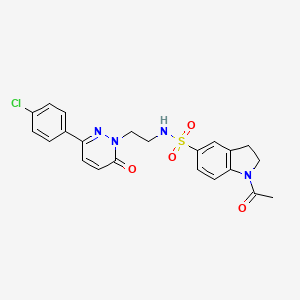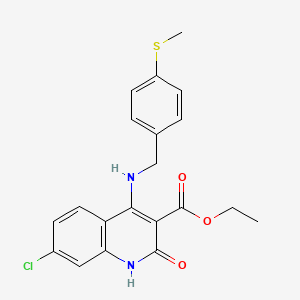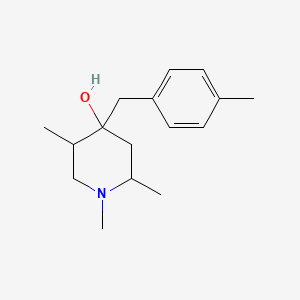![molecular formula C18H24FN5OS B14974480 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N,N-diisopropylacetamide](/img/structure/B14974480.png)
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N,N-diisopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a triazole ring, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed through a thiolation reaction using a suitable thiol reagent.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole or triazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro or tetrahydro derivatives
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: It may be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It may serve as a tool compound for studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the imidazole and triazole rings could participate in hydrogen bonding or π-π interactions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[7-(4-CHLOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE
- 2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE
Uniqueness
The presence of the fluorophenyl group in 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE distinguishes it from similar compounds, potentially enhancing its biological activity and binding affinity. Additionally, the specific arrangement of functional groups may confer unique reactivity and stability properties.
Eigenschaften
Molekularformel |
C18H24FN5OS |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C18H24FN5OS/c1-12(2)24(13(3)4)16(25)11-26-18-21-20-17-22(9-10-23(17)18)15-7-5-14(19)6-8-15/h5-8,12-13H,9-11H2,1-4H3 |
InChI-Schlüssel |
BRDBYKRBXKSVMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14974410.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B14974415.png)
![3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14974430.png)
![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-4-carboxamide](/img/structure/B14974434.png)
![4-{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B14974437.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14974442.png)
![N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B14974444.png)


![2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14974456.png)
![ethyl 3-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B14974472.png)
